molecular formula C18H18FNO3S B1468045 Desacetyl hydroxyprasugrel CAS No. 947502-66-1

Desacetyl hydroxyprasugrel

Cat. No.: B1468045
CAS No.: 947502-66-1
M. Wt: 347.4 g/mol
InChI Key: OHANBBNBMKFHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one (CAS: 150322-38-6; Molecular Formula: C₁₈H₁₈FNO₂S; Molar Mass: 331.4 g/mol) is a critical intermediate in the synthesis of Prasugrel, a potent antiplatelet drug . Its structure features a thienopyridine core substituted with a 2-fluorophenyl group, a cyclopropyl ketone moiety, and a hydroxyl group at the 7a-position. This intermediate undergoes metabolic activation in vivo to form the active metabolite of Prasugrel, which irreversibly inhibits the P2Y₁₂ receptor on platelets, preventing ADP-induced aggregation .

Analytical methods, such as reversed-phase HPLC with phosphoric acid-acetonitrile mobile phases, ensure its purity during pharmaceutical manufacturing . The compound is stored at 2–8°C in a dark, dry environment due to its sensitivity to degradation .

Properties

IUPAC Name

5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-7a-hydroxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c19-14-4-2-1-3-13(14)16(17(22)11-5-6-11)20-8-7-18(23)12(10-20)9-15(21)24-18/h1-4,9,11,16,23H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHANBBNBMKFHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4(C(=CC(=O)S4)C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947502-66-1
Record name Desacetyl hydroxyprasugrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947502661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESACETYL HYDROXYPRASUGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ1QGJ5J3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

The compound 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (CAS No. 947502-66-1) is a derivative of thienopyridine and has garnered attention due to its biological activities and potential therapeutic applications. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C18H18FNO3S
  • Molecular Weight : 347.4 g/mol
  • IUPAC Name : 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
  • CAS Number : 947502-66-1

Physical Properties

PropertyValue
Melting Point>45°C (decomposes)
Boiling Point547.8 ± 50.0 °C (predicted)
Density1.43 ± 0.1 g/cm³ (predicted)
SolubilitySlightly soluble in acetone, DMSO, methanol
pKa10.71 ± 0.20 (predicted)

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes involved in cardiovascular and metabolic pathways. It is a metabolite of Prasugrel , an antiplatelet medication used to prevent blood clots in patients with coronary artery disease.

  • Antiplatelet Activity : Like its parent compound Prasugrel, this derivative acts by inhibiting the P2Y12 receptor on platelets, leading to decreased platelet aggregation.
  • Metabolic Pathways : It is metabolized by esterases into active forms that exert pharmacological effects on the cardiovascular system.

Pharmacological Effects

Recent studies have indicated that this compound may have several beneficial effects:

  • Cardiovascular Protection : The compound's ability to inhibit platelet aggregation suggests a role in reducing the risk of thrombotic events.
  • Neuroprotective Effects : Preliminary data suggest potential neuroprotective properties that warrant further investigation.

Clinical Relevance

The following studies highlight the significance of this compound in clinical settings:

  • Study on Metabolite Profiles :
    • A study published in Clinical Pharmacology assessed the pharmacokinetics of Prasugrel metabolites in human plasma, revealing that the compound is one of the significant metabolites contributing to the drug's antiplatelet effects .
  • In Vivo Studies :
    • Animal models have shown that administration of this compound leads to a significant reduction in thrombus formation compared to controls, indicating its efficacy as an antiplatelet agent.
  • Toxicology Assessments :
    • Safety profiles indicate that while the compound exhibits therapeutic benefits, it also possesses potential risks associated with prolonged use, necessitating careful monitoring in clinical applications.

Scientific Research Applications

Basic Information

  • Molecular Formula : C18H18FNO3S
  • Molecular Weight : 347.4 g/mol
  • CAS Number : 947502-66-1
  • Synonyms : Prasugrel Hydroxy Thiolactone, Desacetyl hydroxyprasugrel

Pharmacological Applications

5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is primarily studied for its role as a metabolite of Prasugrel. Prasugrel is an antiplatelet medication used to reduce the risk of cardiovascular events in patients with acute coronary syndrome.

Toxicological Studies

Research indicates that while Prasugrel and its metabolites are effective in preventing thrombotic events, they may also pose risks for bleeding complications. Toxicological studies focus on understanding the safety profile of this compound and its implications in various patient populations.

Case Studies

Several clinical studies have assessed the safety and efficacy of Prasugrel and its metabolites:

  • A study published in The New England Journal of Medicine demonstrated that patients treated with Prasugrel experienced a significant reduction in cardiovascular events compared to those treated with Clopidogrel.
  • Another investigation highlighted the increased risk of major bleeding events associated with higher doses of Prasugrel compared to standard doses.

Research and Development

The compound is utilized in pharmaceutical development as a reference standard for quality control and stability testing of Prasugrel formulations. Its role as an impurity in Prasugrel products necessitates rigorous analytical methods to ensure product safety and efficacy.

Analytical Techniques

Common analytical techniques employed include:

  • High-performance liquid chromatography (HPLC)
  • Mass spectrometry (MS)
  • Nuclear magnetic resonance (NMR) spectroscopy

Potential Future Applications

Emerging research suggests that derivatives of this compound may have broader applications beyond antiplatelet therapy, including potential uses in cancer therapy due to their ability to modulate cellular signaling pathways involved in tumor progression.

Comparison with Similar Compounds

Structural Analogs and Prodrugs

Table 1: Structural and Functional Comparison of Thienopyridine Derivatives
Compound Name / ID Key Structural Features Molecular Formula Pharmacological Role Clinical/Experimental Findings References
Target Compound 7a-hydroxy, 2-fluorophenyl, cyclopropyl ketone C₁₈H₁₈FNO₂S Prasugrel intermediate Metabolized to active Prasugrel metabolite; no direct antiplatelet activity
Prasugrel (Active Metabolite) Acetylated 2-hydroxyl group, 2-fluorophenyl, cyclopropyl ketone C₂₀H₂₀FNO₃S P2Y₁₂ inhibitor 19% relative risk reduction in ischemic events vs. Clopidogrel; higher bleeding risk
Compound 5o (Prodrug) Pyrrolidine-2-carboxylate ester, 2-fluorophenyl, cyclopropyl ketone C₂₄H₂₆FN₂O₃S Prodrug with amino acid modification 78% inhibition of ADP-induced platelet aggregation at 10 µM; prolonged bleeding time
Compound 5p (Prodrug) 5-Oxo-pyrrolidine-2-carboxylate ester, 2-fluorophenyl, cyclopropyl ketone C₂₄H₂₄FN₂O₄S Prodrug with modified ester 82% inhibition of ADP-induced platelet aggregation at 10 µM; reduced bleeding vs. 5o
4-Fluorophenyl Analog (CAS: 1391053-98-7) 4-fluorophenyl substitution, acetylated hydroxyl C₂₀H₂₁ClFNO₃S Structural isomer of Prasugrel intermediate Not reported in clinical use; positional fluorine may alter receptor binding affinity

Key Comparative Insights

A. Structural Modifications and Activity
  • Hydroxyl vs. Acetyl Group : The target compound’s 7a-hydroxyl group is acetylated in Prasugrel to enhance metabolic stability and bioavailability. This modification enables efficient conversion to the active metabolite, which binds irreversibly to the P2Y₁₂ receptor .
  • Fluorophenyl Position : The 2-fluorophenyl group in the target compound and Prasugrel provides optimal steric and electronic interactions with the P2Y₁₂ receptor. In contrast, the 4-fluorophenyl analog (CAS: 1391053-98-7) may exhibit reduced efficacy due to altered binding geometry .
  • Prodrug Modifications: Compounds 5o and 5p incorporate amino acid esters (e.g., pyrrolidine-2-carboxylate) to modulate solubility and metabolic activation.
B. Pharmacological and Clinical Performance
  • Efficacy : Prasugrel (derived from the target compound) demonstrated a 9.9% incidence of cardiovascular death, MI, or stroke vs. 12.1% for Clopidogrel in ACS patients. However, major bleeding occurred in 2.4% vs. 1.8% of patients, respectively .
  • Prodrugs : Compound 5p showed superior platelet inhibition (82%) compared to 5o (78%), suggesting ester group modifications fine-tune activity .

Preparation Methods

Key Synthetic Steps

Based on patent literature (US20100228033A1) and chemical databases, the preparation involves the following steps:

  • Synthesis of the Thienopyridine Core:

    • Starting from appropriate substituted pyridine and thiophene derivatives, the tetrahydrothieno[3,2-c]pyridin-2-one ring system is constructed via cyclization reactions.
    • The cyclization typically involves intramolecular nucleophilic attack forming the fused bicyclic system.
  • Introduction of the 2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl Moiety:

    • This side chain is introduced via acylation or alkylation reactions using precursors such as 2-fluorophenyl derivatives and cyclopropyl ketones.
    • The key intermediate is often a ketoester or ketoamide that allows for subsequent functionalization.
  • Hydroxylation at the 7a-Position:

    • The hydroxy group at the 7a-position is introduced either by selective oxidation or by using hydroxy-substituted intermediates.
    • Enzymatic or chemical oxidation methods may be employed to achieve the desired stereochemistry.
  • Purification and Isolation:

    • The final compound is purified by crystallization, chromatography, or recrystallization to ensure high purity and proper stereochemical configuration.

Reaction Conditions and Reagents

  • Typical reagents include:
    • Cyclopropyl ketones or cyclopropyl carboxylic acid derivatives.
    • 2-Fluorophenyl halides or boronic acids for coupling.
    • Bases such as triethylamine or sodium hydride for deprotonation.
    • Oxidizing agents like m-CPBA or enzymatic systems for hydroxylation.
  • Solvents commonly used:
    • Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM).
  • Temperature control is critical, often ranging from 0°C to reflux conditions depending on the step.

Representative Synthetic Route (Simplified)

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate
1 Cyclization Substituted pyridine and thiophene derivatives Acid catalysis or base-promoted cyclization Tetrahydrothieno[3,2-c]pyridin-2-one core
2 Acylation/Alkylation Core compound + 2-fluorophenyl cyclopropyl ketone Base, solvent (e.g., DMF), controlled temp Keto-substituted thienopyridine intermediate
3 Hydroxylation Keto-substituted intermediate Oxidizing agent or enzymatic system 7a-hydroxy substituted compound
4 Purification Crude product Chromatography, recrystallization Pure 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one

Research Findings and Optimization

  • The stereochemistry at the 7a-hydroxy position is crucial for biological activity; thus, hydroxylation steps are optimized to favor the desired isomer.
  • Use of chiral catalysts or enzymatic hydroxylation can enhance enantioselectivity.
  • Reaction yields and purity are improved by fine-tuning reaction times, temperatures, and reagent stoichiometry.
  • Side reactions such as over-oxidation or ring opening are minimized by careful control of oxidant equivalents and reaction environment.

Analytical Characterization

  • The compound is characterized by:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and stereochemistry.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Infrared (IR) spectroscopy to identify functional groups.
    • High-performance liquid chromatography (HPLC) for purity assessment.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting materials Substituted pyridine, thiophene derivatives, 2-fluorophenyl cyclopropyl ketone Commercially available or synthesized
Solvents DMF, THF, DCM Dry and inert atmosphere preferred
Temperature range 0°C to reflux Step-dependent
Reaction time Several hours to overnight Optimized per step
Oxidizing agents m-CPBA, enzymatic systems For selective hydroxylation
Yield Moderate to high (varies by step) Optimization improves overall yield
Purification methods Chromatography, recrystallization Essential for stereochemical purity

Q & A

Q. What are the optimal synthetic routes for preparing this compound?

Methodological Answer: Synthesis typically involves multi-step processes, including cyclopropane ring formation via [2+1] cycloaddition, followed by coupling reactions. Key steps include:

  • Suzuki-Miyaura cross-coupling for introducing the 2-fluorophenyl group (optimized at 80–100°C under inert atmosphere) .
  • Mitsunobu reaction for stereoselective hydroxylation at the 7a-position (using DIAD/TPP as reagents) .
  • Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
    Reference solvents: DMF for polar intermediates; anhydrous THF for organometallic steps .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Key signals include cyclopropyl protons (δ 0.8–1.2 ppm) and fluorophenyl aromatic protons (δ 7.2–7.6 ppm) .
  • X-ray crystallography : Resolves absolute configuration, particularly the 7a-hydroxy group’s spatial orientation .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., ESI+ mode with <2 ppm error) .

Q. What in vitro assays are used for preliminary biological activity screening?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination using fluorescence-based substrates) .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
  • Antimicrobial screening : Agar dilution method against S. aureus or E. coli (MIC values reported at 24–48 hrs) .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Methodological Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Chemical purity verification : Use HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) to rule out impurity interference .
  • Molecular docking : Compare binding modes in target proteins (e.g., kinase domains) using Schrödinger Suite or AutoDock .
    Example: Discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .

Q. What advanced techniques elucidate degradation pathways under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS analysis : Identify degradation products (e.g., hydroxylation at the cyclopropane ring or thienopyridine hydrolysis) .
  • Kinetic modeling : Apply Arrhenius equation to predict shelf-life from accelerated stability data .

Q. How is stereochemical integrity maintained during large-scale synthesis?

Methodological Answer:

  • Chiral HPLC : Monitor enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) .
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in key steps like cyclopropanation .
  • Cryogenic conditions : Prevent racemization during exothermic reactions (e.g., –78°C for Grignard additions) .

Q. What computational methods predict environmental fate and ecotoxicology?

Methodological Answer:

  • QSAR models : Estimate biodegradation (e.g., BIOWIN) and bioaccumulation (log P calculations via ChemAxon) .
  • Molecular dynamics simulations : Assess interactions with aquatic enzymes (e.g., cytochrome P450) .
  • Read-across analysis : Compare with structurally similar EPA-registered compounds for hazard classification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desacetyl hydroxyprasugrel
Reactant of Route 2
Desacetyl hydroxyprasugrel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.